molecular formula C41H44ClNO9S B065481 Montelukast acyl-b-D-glucuronide CAS No. 188717-17-1

Montelukast acyl-b-D-glucuronide

Cat. No.: B065481
CAS No.: 188717-17-1
M. Wt: 762.3 g/mol
InChI Key: SXJRVQZUUOADNS-IIHPLMAZSA-N
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Description

Montelukast acyl-b-D-glucuronide is a metabolite of montelukast, a leukotriene receptor antagonist widely used in the treatment of asthma and allergic rhinitis. This compound is formed through the conjugation of montelukast with glucuronic acid, facilitated by the enzyme uridine 5’-diphospho-glucuronosyltransferase (UGT). This compound is known for its role in the metabolism and excretion of montelukast, contributing to its pharmacokinetic profile .

Mechanism of Action

Target of Action

Montelukast Acyl-b-D-glucuronide is a metabolite of Montelukast , which is a leukotriene receptor antagonist . Leukotrienes are substances in the human body that are associated with the inflammation and constriction of airway muscles and the accumulation of fluid in the lungs, all of which occur during an asthma attack . Montelukast works by blocking the action of leukotriene D4 on the cysteinyl leukotriene receptor CysLT1 in the lungs and bronchial tubes by binding to it . This reduces bronchoconstriction otherwise caused by the leukotriene and results in less inflammation .

Mode of Action

The mode of action of Montelukast involves its interaction with the leukotriene receptors. It binds to the CysLT1 receptors and thus blocks the action of leukotriene D4 . This blockage prevents the bronchoconstriction and inflammation that would otherwise be caused by the leukotrienes .

Biochemical Pathways

The metabolism of Montelukast to this compound involves several biochemical pathways. The oxidation of Montelukast is mainly mediated by cytochrome P450 (CYP) 2C8 . Other mechanisms may contribute to its disposition . Recent studies indicate that UGT1A3 is also involved in Montelukast disposition .

Pharmacokinetics

Montelukast has an oral bioavailability of 60-70%, is highly (about 99.8%) bound to plasma proteins, and is extensively metabolized . Montelukast 1,2 diol (M6) is its major primary metabolite in human plasma . M6 is further oxidized to Montelukast dicarboxylic acid (M4), which is the predominant metabolite in bile . The biotransformation of Montelukast to M6, and its subsequent metabolism to M4, are mainly mediated by cytochrome P450 (CYP) 2C8 .

Result of Action

The result of Montelukast’s action is a reduction in bronchoconstriction and inflammation in the lungs, which helps to alleviate the symptoms of asthma . As a metabolite of Montelukast, this compound may contribute to these effects .

Action Environment

The action of Montelukast and its metabolites can be influenced by various environmental factors. For example, the presence of other drugs that inhibit or induce CYP2C8 can affect the metabolism of Montelukast . Furthermore, individual variations in CYP2C8 and UGT1A3 activity can also influence the pharmacokinetics and pharmacodynamics of Montelukast .

Preparation Methods

Synthetic Routes and Reaction Conditions: Montelukast acyl-b-D-glucuronide is synthesized through the glucuronidation of montelukast. This process involves the enzyme uridine 5’-diphospho-glucuronosyltransferase (UGT), which catalyzes the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to montelukast. The reaction typically occurs in the liver, where UGT enzymes are abundant .

Industrial Production Methods: Industrial production of this compound involves the use of recombinant UGT enzymes or liver microsomes to facilitate the glucuronidation process. The reaction conditions include maintaining an optimal pH and temperature to ensure maximum enzyme activity. The product is then purified using chromatographic techniques to obtain a high-purity compound suitable for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: Montelukast acyl-b-D-glucuronide primarily undergoes hydrolysis and transacylation reactions. These reactions are crucial for its metabolism and excretion.

Common Reagents and Conditions:

    Hydrolysis: This reaction involves the cleavage of the glucuronide bond, facilitated by enzymes such as β-glucuronidase. The reaction typically occurs in the liver and intestines.

    Transacylation: This reaction involves the transfer of the acyl group from the glucuronide to nucleophilic sites on proteins or other biomolecules.

Major Products Formed:

Scientific Research Applications

Pharmacokinetic Studies

Montelukast acyl-β-D-glucuronide plays a crucial role in understanding the pharmacokinetics of montelukast. It is primarily formed through the action of uridine 5'-diphospho-glucuronosyltransferases (UGTs), specifically UGT1A3, which is responsible for the glucuronidation process. This metabolic pathway is essential for the elimination of montelukast from the body and can influence its therapeutic efficacy and safety profile.

  • Metabolism Insights : Research indicates that montelukast undergoes extensive metabolism, with acyl-glucuronides being significant metabolites. The study by Schoch et al. (2015) demonstrated that both direct glucuronidation and P450-mediated oxidation contribute to montelukast metabolism, with UGT1A3 being a key enzyme in this process .
  • Variability in Metabolism : A comprehensive pharmacogenomic study highlighted substantial interindividual variability in the pharmacokinetic parameters of montelukast and its metabolites, including acyl-glucuronide (M1). The variability was observed in areas under the plasma concentration-time curve (AUC), indicating that genetic factors may influence how different individuals metabolize the drug .

Drug Interaction Studies

Montelukast acyl-β-D-glucuronide is also important in evaluating drug-drug interactions. For instance, when montelukast is coadministered with gemfibrozil, a known inhibitor of CYP2C8, there is a marked increase in montelukast exposure due to reduced metabolism via the 36-hydroxylation pathway. This interaction suggests that monitoring levels of montelukast acyl-β-D-glucuronide could provide insights into potential adverse effects or therapeutic failures when combined with other medications .

Development of Analytical Methods

The identification and quantification of montelukast acyl-β-D-glucuronide have led to advancements in analytical methodologies, particularly in liquid chromatography-mass spectrometry (LC-MS). These methods are crucial for accurately measuring drug concentrations and understanding their pharmacokinetic profiles.

Method Description
LC-MSUsed for quantifying montelukast and its metabolites, including acyl-glucuronides .
Calibration CurvesConstructed using standard curves for accurate measurement of metabolite concentrations .

Clinical Implications

Understanding the role of montelukast acyl-β-D-glucuronide has significant clinical implications:

  • Dosing Adjustments : Knowledge about how different genetic variants affect glucuronidation can lead to personalized dosing strategies for patients based on their metabolic profiles.
  • Safety Monitoring : By tracking levels of this metabolite, healthcare providers can better assess the risk of side effects or therapeutic failures associated with montelukast therapy.

Future Research Directions

Future studies should focus on:

  • Identifying Additional UGTs : While UGT1A3 has been identified as a primary enzyme involved in the metabolism of montelukast, further research could uncover additional UGTs contributing to this process.
  • Longitudinal Studies : Conducting longitudinal studies to assess how genetic variations impact long-term outcomes in patients receiving montelukast therapy.

Comparison with Similar Compounds

Montelukast acyl-b-D-glucuronide can be compared with other acyl glucuronides, such as:

  • Ibuprofen acyl glucuronide
  • Diclofenac acyl glucuronide
  • Naproxen acyl glucuronide

Uniqueness: this compound is unique due to its specific role in the metabolism of montelukast, a leukotriene receptor antagonist. Unlike other acyl glucuronides, which are primarily involved in the metabolism of non-steroidal anti-inflammatory drugs (NSAIDs), this compound is involved in the regulation of inflammatory responses in asthma and allergic rhinitis .

Biological Activity

Montelukast acyl-β-D-glucuronide (M1) is a significant metabolite of montelukast, a leukotriene receptor antagonist commonly used in asthma management. This article explores its biological activity, metabolism, and implications for pharmacokinetics and toxicity based on recent research findings.

Overview of Montelukast and Its Metabolism

Montelukast is primarily metabolized in the liver through cytochrome P450 enzymes and uridine diphospho-glucuronosyltransferases (UGTs). The major metabolic pathways include:

  • Oxidative Metabolism : Predominantly mediated by CYP2C8, CYP2C9, and CYP3A4.
  • Glucuronidation : Montelukast undergoes direct glucuronidation to form montelukast acyl-β-D-glucuronide, primarily catalyzed by UGT1A3 .

Pharmacokinetics

Montelukast acyl-β-D-glucuronide exhibits variable pharmacokinetic profiles among individuals. Studies show substantial interindividual variability in the area under the plasma concentration-time curve (AUC) for montelukast and its metabolites:

Metabolite AUC Variability
Montelukast8.7-fold
M1 (Acyl-β-D-glucuronide)13-fold
M5R30-fold
M5S22-fold
M623-fold

This variability can be attributed to genetic polymorphisms in UGT1A3 and other drug-metabolizing enzymes .

Toxicity and Safety Profile

Research indicates that montelukast acyl-β-D-glucuronide can exhibit cytotoxic effects. In vitro studies have demonstrated that montelukast shows significant mitochondrial toxicity, which may be related to its acyl glucuronide metabolites . The assessment of acyl glucuronides' reactivity has become crucial in evaluating drug safety profiles. Drugs categorized as "safe" demonstrated longer half-lives and less reactivity compared to those labeled as "warning" or "withdrawn" .

In Vitro Studies

In vitro experiments using human liver microsomes have confirmed that montelukast is extensively glucuronidated to form M1. The kinetics of this process suggest that UGT-mediated pathways may play a more significant role than previously understood. Specifically, UGT1A3 has been identified as the key enzyme involved in the formation of montelukast acyl-β-D-glucuronide .

Clinical Implications

The clinical implications of these findings are profound. Genetic variations in UGT1A3 can significantly affect drug metabolism, leading to altered therapeutic outcomes. For instance, carriers of specific UGT1A3 alleles showed increased AUC for M1, indicating a potential risk for enhanced side effects or therapeutic failures due to altered drug clearance rates .

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H44ClNO9S/c1-40(2,50)30-9-4-3-7-25(30)13-17-32(27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(42)21-31(26)43-29)53-23-41(18-19-41)22-33(44)51-39-36(47)34(45)35(46)37(52-39)38(48)49/h3-12,14-16,20-21,32,34-37,39,45-47,50H,13,17-19,22-23H2,1-2H3,(H,48,49)/b15-10+/t32-,34+,35+,36-,37+,39-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXJRVQZUUOADNS-IIHPLMAZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)OC6C(C(C(C(O6)C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H44ClNO9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

762.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188717-17-1
Record name beta-D-Glucopyranuronic acid, 1-(1-((((1R)-1-(3-((1E)-2-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-(2-(1-hydroxy-1-methylethyl)phenyl)propyl)thio)methyl)cyclopropaneacetate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188717171
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .BETA.-D-GLUCOPYRANURONIC ACID, 1-(1-((((1R)-1-(3-((1E)-2-(7-CHLORO-2-QUINOLINYL)ETHENYL)PHENYL)-3-(2-(1-HYDROXY-1-METHYLETHYL)PHENYL)PROPYL)THIO)METHYL)CYCLOPROPANEACETATE)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YDA2Y2Q9BX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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